molecular formula C17H16O4 B14021759 Dimethyl 2,2-diphenylpropanedioate CAS No. 7770-42-5

Dimethyl 2,2-diphenylpropanedioate

Cat. No.: B14021759
CAS No.: 7770-42-5
M. Wt: 284.31 g/mol
InChI Key: BIUCPVBGBAVKRX-UHFFFAOYSA-N
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Description

Dimethyl 2,2-diphenylpropanedioate (C₁₇H₁₆O₄) is a diester compound characterized by two phenyl groups attached to the central propanedioate structure . Its molecular structure suggests potential use as a specialized synthetic intermediate or building block in organic chemistry and pharmaceutical research, analogous to other malonate esters. The specific research applications, mechanism of action, and detailed physicochemical properties for this compound are not widely reported in the available literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

7770-42-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

dimethyl 2,2-diphenylpropanedioate

InChI

InChI=1S/C17H16O4/c1-20-15(18)17(16(19)21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

BIUCPVBGBAVKRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Malonate Ester Synthesis via Alkylation of Dimethyl Malonate

One classical route involves the alkylation of dimethyl malonate with diphenyl-substituted alkyl halides or equivalents:

  • Step 1: Preparation of Dimethyl Malonate
    Dimethyl malonate can be prepared by esterification of malonic acid with methanol under acidic conditions or purchased commercially.

  • Step 2: Alkylation with Diphenyl-substituted Halides
    Using a strong base (e.g., sodium hydride or sodium methoxide), dimethyl malonate is deprotonated to form the enolate ion, which then undergoes nucleophilic substitution with diphenyl-substituted alkyl halides to yield dimethyl 2,2-diphenylpropanedioate.

This method requires careful control of reaction conditions to avoid polyalkylation or side reactions.

Direct Esterification of 2,2-Diphenylpropanedioic Acid

Alternatively, if 2,2-diphenylpropanedioic acid is available, it can be esterified directly with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid:

  • Step 1: Acid-Catalyzed Esterification
    The acid and methanol mixture is refluxed, often with removal of water to drive the equilibrium toward ester formation.

  • Step 2: Purification
    The crude ester is purified by distillation or recrystallization to obtain high-purity this compound.

Related Synthetic Routes from Malonic Diesters

From patent CN108658871B and related literature, preparation of malonic diesters involves:

  • Chlorination of Dimethyl Malonate
    Controlled chlorination of dimethyl malonate to form 2-chloro-malonic acid dimethyl ester.

  • Methoxylation
    Nucleophilic substitution of the chlorine with methoxide ion to form 2-methoxy-malonic acid dimethyl ester.

  • Cyclization and Further Functionalization
    These steps can be adapted for the synthesis of substituted malonate esters like this compound by modifying the substituents introduced during alkylation or substitution steps.

Reaction Conditions and Catalysts

Preparation Step Reagents/Conditions Notes
Alkylation of Dimethyl Malonate Base (NaH, NaOMe), diphenylalkyl halide, solvent (THF, DMF) Control stoichiometry to prevent over-alkylation
Esterification Methanol, acid catalyst (H2SO4, p-TsOH), reflux Removal of water shifts equilibrium
Chlorination (for intermediates) Cl2 gas, solvent (DCM), 8-25 °C Controlled addition to avoid over-chlorination
Methoxylation Sodium methoxide, 10-25 °C Reaction completion monitored by HPLC/GC

Yields and Purity

  • Alkylation routes typically yield 65-75% of the desired ester after purification.
  • Esterification processes can achieve yields exceeding 85%, with purity levels above 99% after distillation or recrystallization.
  • Industrial processes emphasize continuous flow and controlled reaction parameters to maximize yield and minimize impurities.

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Alkylation of Dimethyl Malonate Dimethyl malonate, diphenylalkyl halide NaH, NaOMe 0-25 °C, inert atmosphere 65-75 >98 Requires controlled stoichiometry
Direct Esterification 2,2-Diphenylpropanedioic acid, MeOH H2SO4, p-TsOH Reflux, water removal 85-90 >99 Simple, classical method
Chlorination/Methoxylation (Intermediate) Dimethyl malonate, Cl2, NaOMe Cl2 gas, NaOMe 8-25 °C 80-90 >99 Industrial scale, multi-step

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,2-diphenylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2,2-diphenylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 2,2-diphenylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Dimethyl 2,2-Diphenylpropanedioate vs. 2,2-Diphenylpropane
  • Structure :
    • This compound: Contains a malonate backbone with two phenyl groups and methyl ester termini.
    • 2,2-Diphenylpropane (CAS 778-22-3): A hydrocarbon with two phenyl groups attached to a propane backbone .
  • Reactivity :
    • The malonate ester is reactive in nucleophilic substitutions (e.g., alkylations) due to its α-hydrogen, whereas 2,2-diphenylpropane lacks functional groups for such reactions.
  • Applications: Malonate esters are used in organic synthesis (e.g., Knoevenagel condensations), while 2,2-diphenylpropane may serve as a solvent or intermediate in polymer chemistry.
This compound vs. 2,2-Dimethoxypropane
  • Structure: The former is a malonate diester; the latter is an acetal derived from acetone and methanol .
  • Hydrolysis: Malonate esters hydrolyze to dicarboxylic acids under acidic/basic conditions. 2,2-Dimethoxypropane hydrolyzes to acetone and methanol, making it a useful protecting group for alcohols .

Physicochemical Properties

Property This compound* 2,2-Diphenylpropane 2,2-Dimethoxypropane
Molecular Formula C₁₉H₁₈O₄ C₁₅H₁₆ C₅H₁₂O₂
Molecular Weight ~310.35 g/mol 196.29 g/mol 104.15 g/mol
Functional Groups Diester, phenyl groups Phenyl groups Acetal
Stability Moderate (ester hydrolysis) High (inert hydrocarbon) High (stable acetal)

*Inferred properties based on structural analogs.

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